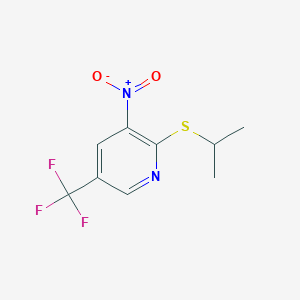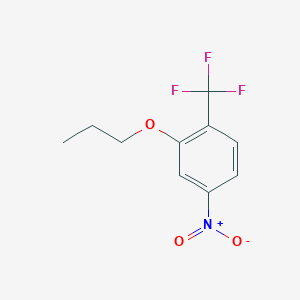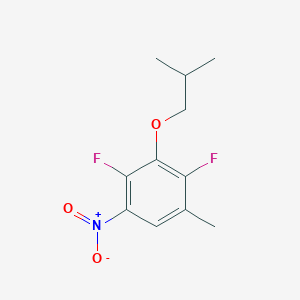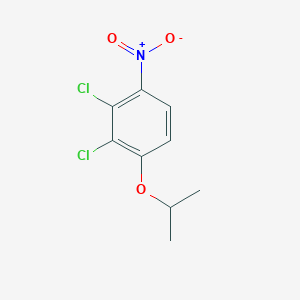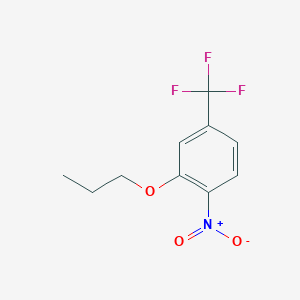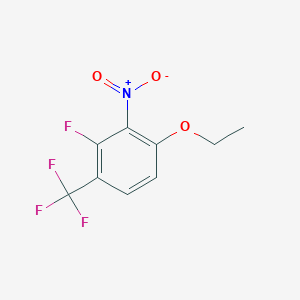
1-Ethoxy-3-fluoro-2-nitro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3-fluoro-2-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7F4NO3 It is characterized by the presence of ethoxy, fluoro, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethoxy-3-fluoro-2-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Ethoxylation: Introduction of the ethoxy group.
Trifluoromethylation: Addition of the trifluoromethyl group.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Ethoxy-3-fluoro-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and trifluoromethyl groups are electron-withdrawing, making the benzene ring less reactive towards electrophilic substitution.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents .
Scientific Research Applications
1-Ethoxy-3-fluoro-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It is used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: The compound is utilized in the production of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-fluoro-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes. The ethoxy group can undergo hydrolysis, releasing ethanol and modifying the compound’s activity .
Comparison with Similar Compounds
1-Ethoxy-3-fluoro-2-nitro-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene: Similar structure but different positioning of the fluoro group.
3-Fluoro-4-nitrobenzotrifluoride: Lacks the ethoxy group but has similar nitro and trifluoromethyl groups.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their functional groups and molecular structure .
Properties
IUPAC Name |
1-ethoxy-3-fluoro-2-nitro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO3/c1-2-17-6-4-3-5(9(11,12)13)7(10)8(6)14(15)16/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIZHRNQMNEDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(F)(F)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
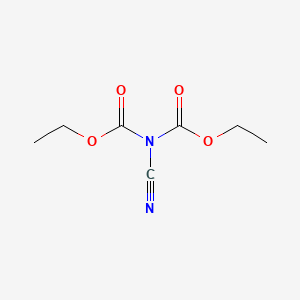
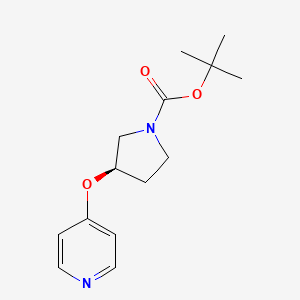
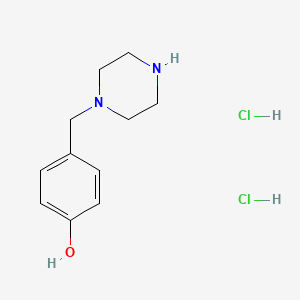
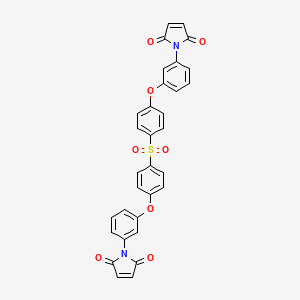
![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/structure/B8030754.png)
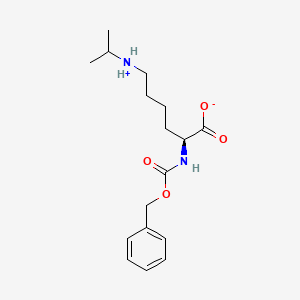
![N-[(3-Nitrophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B8030772.png)
![2-(cyclopentylamino)-1-[(2S)-2-nitropyrrolidin-1-yl]ethan-1-one](/img/structure/B8030778.png)

